Atracurium

描述

This compound is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of this compound is by means of Neuromuscular Nondepolarizing Blockade.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.

A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.

See also: this compound Besylate (active moiety of).

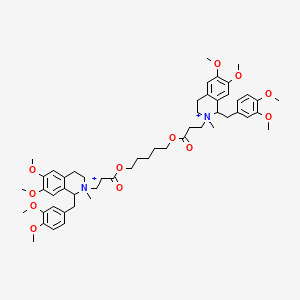

Structure

2D Structure

属性

IUPAC Name |

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSLJKQTIDHPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H72N2O12+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64228-81-5 (besylate) | |

| Record name | Atracurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043726 | |

| Record name | Atracurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.32e-05 g/L | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64228-79-1 | |

| Record name | Atracurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atracurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atracurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atracurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 194 °C | |

| Record name | Atracurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Atracurium's Interaction with Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of atracurium at nicotinic acetylcholine receptors (nAChRs). This compound is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation during surgical procedures.[1][2] Its primary pharmacological effect is achieved through competitive antagonism of nAChRs at the neuromuscular junction.[3][4][5]

Core Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, primarily at the neuromuscular junction. This means it binds to the same recognition site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh), but it does not activate the receptor. By occupying the ACh binding sites, this compound prevents the ion channel of the nAChR from opening, thereby inhibiting the influx of sodium ions that would normally lead to depolarization of the muscle cell membrane and subsequent muscle contraction. For effective muscle relaxation, this compound needs to block approximately 70-80% of the nAChRs at the muscle endplate.

The blockade produced by this compound is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction. This is typically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of ACh and allow it to outcompete this compound for receptor binding.

Beyond the neuromuscular junction, this compound has been shown to interact with various subtypes of neuronal nicotinic receptors, including α4β2, α3β4, and α7. This interaction with neuronal nAChRs may contribute to some of the secondary effects observed during this compound administration. The blockade is competitive at α4β2 and α7 receptors, but non-competitive at α3β4 receptors.

Quantitative Analysis of this compound-Nicotinic Receptor Interaction

The affinity and inhibitory concentration of this compound at different nicotinic receptor subtypes have been quantified in several studies. This data is crucial for understanding its potency and selectivity.

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| Embryonic Muscle nAChR | KB | ~ 1 µM | Mouse Myotubes | |

| Neuronal α7 nAChR | IC50 | 8.25 µM | Not Specified | |

| Neuronal α4β2 nAChR | IC50 | 8.10 µM | Not Specified | |

| Neuronal α3β4 nAChR | IC50 | 9.05 µM | Not Specified |

KB: Equilibrium dissociation constant; IC50: Half-maximal inhibitory concentration.

Experimental Protocols for Studying this compound's Action

The investigation of this compound's mechanism of action relies on a variety of sophisticated experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for studying the function of ion channels, including nAChRs.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific subunits of the human neuronal nicotinic receptors (e.g., α4β2, α3β4, α7).

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the receptors on the oocyte membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: Acetylcholine is applied to activate the receptors, and the resulting current is measured. This compound is then co-applied with acetylcholine to determine its inhibitory effect on the receptor response.

Patch-Clamp Technique on Cultured Myotubes

This technique allows for the study of single-channel currents and provides detailed information about the kinetics of receptor blockade.

Methodology:

-

Cell Culture: Mouse myotubes are cultured to express embryonic-type nicotinic acetylcholine receptors.

-

Patch Preparation: An "outside-out" patch of the myotube membrane containing nAChRs is isolated using a micropipette.

-

Rapid Solution Exchange: A device for ultra-fast solution exchange is used to apply acetylcholine and this compound to the patch.

-

Data Acquisition: The current flowing through the single channels is recorded. The effect of this compound on the channel's open time and frequency is analyzed to determine the mechanism of block (competitive vs. open-channel block).

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Neuromuscular Transmission and this compound Blockade

Caption: this compound competitively blocks ACh binding to nAChRs.

Experimental Workflow for Two-Electrode Voltage Clamp

Caption: Workflow for studying this compound's effect on nAChRs.

Logical Relationship of this compound's Antagonism

Caption: Logical flow of this compound's competitive antagonism.

References

The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Atracurium, a non-depolarizing neuromuscular blocking agent, is distinguished by its unique, organ-independent mechanism of degradation. A significant portion of its breakdown occurs via a chemical process known as Hofmann elimination. This in-depth guide explores the intricacies of this pathway, providing quantitative data, detailed experimental protocols, and visual representations of the core processes for professionals in drug development and scientific research.

The Chemistry of this compound Degradation: Hofmann Elimination vs. Ester Hydrolysis

This compound is a complex benzylisoquinolinium diester. Its degradation in the body proceeds through two primary, independent pathways:

-

Hofmann Elimination: A non-enzymatic, chemical process that occurs spontaneously at physiological pH and temperature.[1][2] This reaction is dependent on both pH and temperature, with the rate increasing in alkaline conditions and at higher temperatures.[3][4][5] Conversely, acidosis and hypothermia slow the rate of Hofmann elimination.

-

Ester Hydrolysis: An enzymatic process catalyzed by non-specific esterases present in the plasma. This pathway is not dependent on pseudocholinesterase activity. Interestingly, a drop in pH enhances the rate of ester hydrolysis.

These dual pathways ensure that this compound's elimination is not reliant on hepatic or renal function, making it a suitable agent for patients with organ dysfunction.

The Hofmann Elimination Pathway: A Step-by-Step Breakdown

The Hofmann elimination of this compound is a base-catalyzed reaction that leads to the cleavage of the molecule. The process can be visualized as follows:

Caption: The Hofmann elimination pathway of this compound degradation.

The initial step involves the Hofmann elimination of one of the quaternary ammonium groups, yielding laudanosine and a quaternary monoacrylate intermediate. This intermediate can then undergo further degradation through two routes: another Hofmann elimination to produce a second molecule of laudanosine, or ester hydrolysis to form a monoquaternary acid. Laudanosine is a major metabolite of this compound and, while lacking neuromuscular blocking activity, can act as a central nervous system stimulant at high concentrations.

Quantitative Analysis of this compound Degradation

The relative contributions of Hofmann elimination and ester hydrolysis to the overall degradation of this compound have been a subject of investigation. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions / Notes | Source(s) |

| Metabolism Contribution | |||

| Hofmann Elimination | ~45% of total metabolism | In vivo | |

| Ester Hydrolysis & Other Pathways | ~55% of total metabolism | In vivo | |

| Pharmacokinetic Parameters | |||

| Elimination Half-life (t½) | ~20 minutes | In humans | |

| In vitro degradation rate constant (Hofmann & Ester Hydrolysis) | 0.0193 to 0.0238 per min | In whole blood at patient's pH and temperature | |

| Total Clearance (Cl_total) | 4.8 ± 1.1 ml·kg⁻¹·min⁻¹ | In humans | |

| Non-organ Clearance (Cl_nonorgan) | 1.9 ± 0.6 ml·kg⁻¹·min⁻¹ | In humans | |

| Organ-based Clearance (Cl_organ) | 3.0 ± 0.9 ml·kg⁻¹·min⁻¹ | In humans | |

| In Vitro Degradation Half-life (t½) | |||

| This compound in phosphate buffer (pH 7.4, 37°C) | 39.4 minutes | ||

| Cisthis compound in phosphate buffer (pH 7.4, 37°C) | 33.3 minutes | ||

| Effect of pH on Stability | |||

| Storage pH | 3.3 | For maximum stability | |

| Potency at room temperature (20°C) | 99% after 1 month | ||

| Potency at room temperature (20°C) | 95% after 2 months | ||

| Potency at room temperature (20°C) | 92% after 3 months |

Experimental Protocols for Studying this compound Degradation

The investigation of this compound's degradation pathways relies on robust analytical methodologies. A typical experimental workflow is outlined below.

Caption: A generalized experimental workflow for studying this compound degradation.

In Vitro Degradation Studies

Objective: To determine the rate of this compound degradation under controlled conditions.

Methodology:

-

Incubation: this compound is incubated in a temperature-controlled water bath at 37°C in various media, such as Sørensen buffer or human plasma, adjusted to a physiological pH of 7.4.

-

Sampling: Aliquots of the incubation mixture are collected at specific time intervals.

-

Quenching: The degradation reaction in the collected samples is immediately stopped, often by acidification.

-

Sample Preparation: The analytes (this compound and its metabolites) are extracted from the sample matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction. An internal standard, such as vecuronium, is often added for accurate quantification.

-

Analytical Measurement: The concentrations of this compound and its degradation products, primarily laudanosine, are determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is commonly employed for its specificity and sensitivity.

-

Data Analysis: The concentration of this compound over time is plotted, and the data is fitted to a kinetic model (e.g., monoexponential decay) to determine the degradation rate constant and half-life.

In Vivo Pharmacokinetic Studies

Objective: To characterize the elimination of this compound and the formation of its metabolites in a living organism.

Methodology:

-

Drug Administration: A known dose of this compound is administered intravenously to the study subjects (animal models or human volunteers).

-

Blood Sampling: Arterial or venous blood samples are collected at predetermined time points following drug administration.

-

Sample Processing: The blood samples are centrifuged to separate the plasma, which is then typically acidified and stored frozen until analysis.

-

Analytical Measurement: The plasma concentrations of this compound and its metabolites are quantified using a validated HPLC-MS or similar method as described for the in vitro studies.

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life.

Conclusion

The Hofmann elimination pathway is a cornerstone of this compound's unique pharmacokinetic profile, providing a reliable and organ-independent route of elimination. Understanding the chemical intricacies, quantitative aspects, and the experimental methodologies used to study this pathway is crucial for researchers and drug development professionals. This knowledge facilitates the optimization of drug delivery, the prediction of drug behavior in various clinical scenarios, and the development of safer and more effective neuromuscular blocking agents.

References

An In-depth Technical Guide to the Ester Hydrolysis of Atracurium Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atracurium besylate is a non-depolarizing neuromuscular blocking agent utilized clinically to induce skeletal muscle relaxation during surgical procedures and mechanical ventilation.[1] Its metabolism is unique among neuromuscular blockers, proceeding through two primary pathways: Hofmann elimination, a spontaneous, non-enzymatic degradation, and ester hydrolysis, catalyzed by non-specific plasma esterases.[2] This guide provides a detailed technical overview of the ester hydrolysis pathway in this compound metabolism, offering insights into the enzymatic processes, resulting metabolites, and analytical methodologies used for its characterization.

Core Metabolic Pathways

This compound is metabolized in the body by two main processes: Hofmann elimination and ester hydrolysis.[2] Hofmann elimination is a chemical process that occurs at physiological pH and temperature, while ester hydrolysis is an enzymatic process.[1][2]

Ester Hydrolysis

Ester hydrolysis of this compound is catalyzed by non-specific esterases, primarily carboxylesterases, present in the plasma. This pathway is distinct from metabolism by acetylcholinesterase or pseudocholinesterase. The hydrolysis of the ester linkages in the this compound molecule leads to the formation of pharmacologically less active metabolites. Notably, a drop in pH can enhance the rate of ester hydrolysis.

Hofmann Elimination

Hofmann elimination is a non-enzymatic degradation that occurs at physiological pH and temperature. This process is dependent on pH and temperature, being slowed by acidosis and hypothermia.

Metabolites of this compound

The metabolism of this compound through both ester hydrolysis and Hofmann elimination results in several breakdown products. The primary metabolites are laudanosine and a quaternary acid. While laudanosine has been associated with central nervous system stimulation at high concentrations, the levels produced during typical clinical use are generally considered safe. The other metabolites, including the quaternary acid, have minimal neuromuscular or cardiovascular activity at therapeutic doses.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound and its metabolites has been extensively studied. The following tables summarize key quantitative data from various clinical and in vitro studies.

| Parameter | Value | Species/Conditions | Reference |

| This compound | |||

| Elimination Half-Life | ~20 minutes | Humans | |

| 22 minutes (average) | Critically ill patients | ||

| 25.8 ± 2.3 minutes | Anesthetized patients | ||

| Volume of Distribution | ~160 mL/kg | Humans | |

| 217 ml/kg (mean) | Critically ill patients | ||

| Plasma Clearance | 550 ml/min (mean) | Critically ill patients | |

| Plasma Protein Binding | 82% | Humans | |

| Metabolites | |||

| Laudanosine | |||

| Peak Plasma Level (after 0.5 mg/kg this compound) | 199 ± 31 ng/mL | Patients with normal renal function | |

| In Vitro Degradation | |||

| Rate Constant (Hofmann elimination & ester hydrolysis) | 0.0193 to 0.0238 per min | Human whole blood (in vitro) |

Experimental Protocols

In Vitro Degradation Assay of this compound

This protocol outlines a general method for studying the in vitro degradation of this compound in plasma or buffer solutions.

Objective: To determine the rate of this compound degradation and the formation of its metabolites under controlled conditions.

Materials:

-

This compound besylate solution

-

Human plasma or a suitable buffer (e.g., Sorensen buffer)

-

Esterase inhibitors (e.g., diisopropylfluorophosphate) for control experiments

-

High-Performance Liquid Chromatography (HPLC) system

-

Incubator or water bath at 37°C

-

Acidifying agent (e.g., perchloric acid) to stop the reaction

Procedure:

-

Prepare solutions of this compound in human plasma or buffer at a known concentration.

-

Incubate the solutions at 37°C.

-

At specified time intervals, withdraw aliquots of the reaction mixture.

-

Immediately stop the degradation process by adding an acidifying agent.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for this compound and its metabolites using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Metabolites

This protocol provides a detailed methodology for the quantitative analysis of this compound and its primary metabolite, laudanosine.

Objective: To separate and quantify this compound and laudanosine in biological samples.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A mixture of acetonitrile, buffer (e.g., phosphate or formate), and an ion-pairing agent. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and an aqueous buffer. For example, one method uses a mobile phase of acetonitrile and 0.1 M phosphate buffer.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at 280 nm is suitable for both this compound and laudanosine.

-

Sample Preparation: Plasma samples are typically deproteinized with an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile), followed by centrifugation. The supernatant is then injected into the HPLC system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Distribution of Atracurium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo distribution of atracurium, a non-depolarizing neuromuscular blocking agent. The document focuses on quantitative data, detailed experimental methodologies, and the underlying physiological and chemical processes that govern the drug's behavior in a biological system.

Core Pharmacokinetic Parameters of this compound

This compound exhibits a unique pharmacokinetic profile characterized by its metabolism through two primary pathways: Hofmann elimination, a non-enzymatic chemical process, and ester hydrolysis, catalyzed by non-specific plasma esterases.[1][2] This dual mechanism of degradation makes its elimination largely independent of renal and hepatic function, a significant clinical advantage.[1][2][3]

Pharmacokinetic Data in Healthy Adults

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult patients following a single intravenous bolus dose.

| Parameter | Value | Reference |

| Distribution Half-Life (T½α) | 2 minutes (± 0.2 SEM) | |

| Elimination Half-Life (T½β) | 19.9 minutes (± 0.6 SEM) | |

| Total Clearance (Cl) | 5.5 ml min⁻¹ kg⁻¹ (± 0.2 SEM) | |

| Total Distribution Volume (Varea) | 157 ml kg⁻¹ (± 7) | |

| Volume of Distribution (Vd) | Approximately 160 mL/kg | |

| Plasma Protein Binding | 82% |

Pharmacokinetics in Specific Patient Populations

This compound's unique metabolism results in minimal pharmacokinetic alterations in patients with organ dysfunction.

| Patient Population | Key Pharmacokinetic Observations | Reference |

| Renal Failure | No significant alteration in elimination half-life or overall pharmacokinetics. The pharmacokinetics and pharmacodynamics are not altered by renal failure. | |

| Hepatic Disease | While the elimination half-life of this compound is not significantly altered, the elimination of its metabolites may be prolonged in severe liver disease. | |

| Elderly Patients | A modest decrease in total plasma clearance may be observed, which is compensated by an increase in the volume of distribution. The elimination half-life may be slightly longer (21.8 ± 3.3 min vs. 15.7 ± 2.5 min in young adults). | |

| Pregnancy | This compound exhibits minimal placental transfer. |

Metabolism and Elimination Pathways

This compound is metabolized via two main pathways, which occur simultaneously in the body.

References

The Degradation of Atracurium to Laudanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological breakdown of the neuromuscular blocking agent atracurium, leading to the formation of its primary metabolite, laudanosine. This document details the underlying mechanisms, influencing factors, and pharmacokinetic profiles of both compounds. Furthermore, it provides detailed experimental protocols for the study of this compound degradation and laudanosine formation, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery and mechanical ventilation.[1] Its clinical appeal stems from a unique metabolism that is largely independent of renal and hepatic function, making it a suitable choice for a broad range of patients.[2] This organ-independent elimination is primarily due to two distinct chemical and biological processes: Hofmann elimination and ester hydrolysis.[3] A significant metabolite of both pathways is laudanosine, a tertiary amine that can cross the blood-brain barrier and has been associated with central nervous system stimulation at high concentrations.[4][5] Understanding the dynamics of this compound breakdown and laudanosine formation is therefore critical for optimizing its clinical use and ensuring patient safety.

Mechanisms of this compound Breakdown and Laudanosine Formation

This compound's degradation is a dual-pathway process, comprising a non-enzymatic chemical reaction and an enzyme-catalyzed hydrolysis.

Hofmann Elimination

Hofmann elimination is a spontaneous, non-enzymatic chemical degradation that occurs at physiological pH and temperature. This base-catalyzed reaction is a key feature of this compound's design, contributing to its predictable clearance. The rate of Hofmann elimination is directly influenced by pH and temperature; it is accelerated by alkalosis (higher pH) and increased temperature, and slowed by acidosis (lower pH) and hypothermia. This process is a significant contributor to the overall elimination of this compound.

Ester Hydrolysis

In addition to Hofmann elimination, this compound is metabolized via ester hydrolysis, a process catalyzed by non-specific plasma esterases. These enzymes are distinct from pseudocholinesterase, the enzyme responsible for the metabolism of succinylcholine. In contrast to Hofmann elimination, the rate of ester hydrolysis is enhanced by a decrease in pH (acidosis). While some studies suggest that ester hydrolysis is a major metabolic pathway, others indicate that Hofmann elimination is the rate-limiting step, with ester hydrolysis playing a secondary role in the overall degradation.

Laudanosine Formation

Both Hofmann elimination and ester hydrolysis contribute to the formation of laudanosine. Each molecule of this compound that undergoes degradation ultimately yields two molecules of laudanosine. The breakdown also produces other metabolites, such as a quaternary monoacrylate and a quaternary alcohol. Laudanosine itself is not active at the neuromuscular junction but can cause CNS stimulation at high concentrations.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and laudanosine.

Table 1: Pharmacokinetic Parameters of this compound and Laudanosine in Humans

| Parameter | This compound | Laudanosine | Reference(s) |

| Elimination Half-Life (t½) | ~20-23 minutes | ~173-229 minutes | |

| Clearance (Cl) | 4.8 ± 1.1 ml·kg⁻¹·min⁻¹ | 4.85 - 7.29 ml·min⁻¹·kg⁻¹ | |

| Volume of Distribution (Vd) | ~160 mL/kg | - | |

| Protein Binding | 82% | - |

Table 2: Factors Influencing this compound Degradation Rate

| Factor | Effect on Hofmann Elimination | Effect on Ester Hydrolysis | Reference(s) |

| Increased pH (Alkalosis) | Accelerated | Slowed | |

| Decreased pH (Acidosis) | Slowed | Accelerated | |

| Increased Temperature | Accelerated | - | |

| Decreased Temperature | Slowed | - | |

| Buffer Composition | Rate varies (Phosphate > HEPES > Tris) | - | |

| Electrolytes (e.g., NaCl) | Slower degradation | - | |

| Glucose | Enhanced degradation | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound breakdown and laudanosine formation.

In Vitro Degradation of this compound in Buffer Solution

Objective: To determine the rate of this compound degradation under controlled pH and temperature conditions, mimicking physiological states.

Materials:

-

This compound besylate solution

-

Phosphate buffer, HEPES buffer, or Tris buffer (e.g., 50 mmol/L)

-

pH meter

-

Water bath or incubator

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

-

Vials for sample collection

-

Quenching solution (e.g., strong acid)

Procedure:

-

Prepare buffer solutions at the desired pH (e.g., 7.4) and bring them to the target temperature (e.g., 37°C) in a water bath.

-

Add a known concentration of this compound besylate to the pre-warmed buffer solution to initiate the degradation reaction.

-

At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop further degradation.

-

Analyze the samples for the concentrations of this compound and laudanosine using a validated HPLC method.

-

Plot the concentration of this compound versus time and determine the degradation rate constant.

In Vivo Pharmacokinetic Study in an Animal Model (Rat)

Objective: To determine the pharmacokinetic profile of this compound and its metabolite laudanosine in a living organism.

Materials:

-

Male Wistar rats (or other suitable strain)

-

This compound besylate for injection

-

Anesthetic agent (e.g., isoflurane)

-

Catheters for intravenous administration and blood sampling

-

Syringes and needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

HPLC system

-

Verapamil (as internal standard)

Procedure:

-

Anesthetize the rats and place catheters in a suitable artery (for blood sampling) and vein (for drug administration).

-

Administer a single intravenous bolus dose of this compound besylate (e.g., 0.6 mg/kg).

-

Collect blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 45, 60, 90, 120 minutes) into anticoagulant-containing tubes.

-

Centrifuge the blood samples to separate the plasma.

-

To 100 µL of plasma, add a known concentration of the internal standard (verapamil).

-

Precipitate plasma proteins by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge the mixture and collect the supernatant.

-

Analyze the supernatant for this compound and laudanosine concentrations using a validated HPLC method.

-

Use pharmacokinetic software to calculate parameters such as elimination half-life, clearance, and volume of distribution.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentrations of this compound and laudanosine in biological or buffer samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition may need optimization.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

Fluorescence: Excitation at 240 nm and emission at 320 nm for both this compound and laudanosine.

-

UV: Detection at 280 nm.

-

-

Internal Standard: Verapamil can be used as an internal standard for plasma samples.

Sample Preparation (Plasma):

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins with an equal volume of a deproteinizing agent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge at high speed.

-

Inject a portion of the clear supernatant into the HPLC system.

Mandatory Visualizations

The following diagrams illustrate the core concepts of this compound breakdown and experimental design.

Conclusion

The breakdown of this compound into laudanosine is a well-characterized process involving both non-enzymatic Hofmann elimination and enzymatic ester hydrolysis. The interplay of physiological factors such as pH and temperature significantly influences the rate of these degradation pathways. The provided experimental protocols offer a robust framework for researchers to investigate the pharmacokinetics of this compound and the formation of its metabolites. A thorough understanding of these principles is essential for the continued safe and effective use of this compound in clinical settings and for the development of future neuromuscular blocking agents.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. In vitro degradation of this compound and cisthis compound at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laudanosine, an this compound and cisthis compound metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Self-Destructing Muscle Relaxant: An In-depth Technical Guide to the Discovery and Development of Atracurium Besylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of atracurium besylate, a non-depolarizing neuromuscular blocking agent. It details the rational drug design that led to its unique, organ-independent metabolism, its pharmacological properties, and the experimental methodologies used in its evaluation.

A Rational Approach to Drug Design: The Conception of this compound

This compound besylate was born from a rational drug design approach aimed at creating a non-depolarizing, non-steroidal skeletal muscle relaxant that undergoes predictable degradation in the body, independent of liver or kidney function.[1] The breakthrough came in 1974 from the medicinal chemistry research group of John B. Stenlake at Strathclyde University in Scotland, where George H. Dewar first synthesized the compound, initially labeled "33A74".[1] The core concept was to design a molecule susceptible to Hofmann elimination, a chemical process dependent on pH and temperature, which would allow the drug to self-destruct under physiological conditions.[1][2] This novel approach to drug metabolism, termed "chemodegradation" by Roger D. Waigh, a postdoctoral researcher in the same group, marked a significant advancement in anesthetic pharmacology.[1] The rights to this compound were licensed by Strathclyde University to the Wellcome Foundation UK for further development.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

This compound besylate functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and, consequently, inhibits the depolarization of the muscle cell membrane. This blockade of neuromuscular transmission results in skeletal muscle relaxation and paralysis. Unlike depolarizing agents like succinylcholine, this compound does not cause initial muscle fasciculations. The neuromuscular blockade induced by this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, edrophonium, and pyridostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.

Caption: Mechanism of Action of this compound Besylate.

Chemical Synthesis

The synthesis of this compound besylate involves the coupling of (±)-tetrahydropapaverine base with 1,5-pentamethylene diacrylate. The resulting tertiary amine base is then treated with oxalic acid to form N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine dioxalate. This salt is converted to the free base, which is subsequently treated with methyl benzenesulfonate to yield this compound besylate. This process results in a mixture of stereoisomers.

Pharmacokinetics and Metabolism: A Tale of Two Pathways

This compound's pharmacokinetic profile is distinguished by its unique, organ-independent metabolism. The drug is primarily eliminated through two pathways:

-

Hofmann Elimination: This is a non-enzymatic, chemical process that occurs at physiological pH and temperature, accounting for approximately 45% of this compound's metabolism. This degradation pathway is a retro-Michael addition reaction. The rate of Hofmann elimination is influenced by body pH and temperature; an increase in pH or temperature accelerates the process, while acidosis and hypothermia slow it down.

-

Ester Hydrolysis: The remaining portion of this compound is metabolized by non-specific esterases in the plasma. This pathway is distinct from metabolism by pseudocholinesterase.

This dual metabolic pathway ensures that this compound's elimination is not dependent on renal or hepatic function, making it a suitable agent for patients with kidney or liver impairment. The elimination half-life of this compound is approximately 20 minutes.

Caption: Metabolism of this compound Besylate.

One of the major metabolites of this compound is laudanosine, a tertiary amino alkaloid. While laudanosine has been reported to be a mild central nervous system stimulant with epileptogenic potential, at clinically relevant doses of this compound, laudanosine levels are not associated with adverse effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound besylate.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Elimination Half-Life | ~20 minutes | |

| Distribution Half-Life | ~2 minutes | |

| Total Clearance | 5.5 ml/min/kg | |

| Volume of Distribution | 157-160 ml/kg | |

| Protein Binding | 82% |

Table 2: Pharmacodynamic Properties

| Parameter | Value | Reference |

| ED95 | 0.2 - 0.23 mg/kg | |

| Onset of Action (at 2x ED95) | 1.7 - 2.5 minutes | |

| Clinical Duration (at 2x ED95) | 20 - 35 minutes | |

| Time to 95% Recovery (at ED95) | ~44 minutes | |

| Time to 95% Recovery (at 2x ED95) | ~64 minutes |

Table 3: Recommended Dosages

| Population | Initial Bolus Dose (IV) | Maintenance Dose (IV) | Reference |

| Adults & Children (>2 years) | 0.4 - 0.5 mg/kg | 0.08 - 0.1 mg/kg | |

| Children (1 month - 2 years) | 0.3 - 0.4 mg/kg | Frequent doses may be needed |

Experimental Protocols

Assessment of Neuromuscular Blockade

The degree of neuromuscular blockade is assessed by monitoring the muscle twitch response to peripheral nerve stimulation.

-

Objective: To quantify the intensity of neuromuscular blockade induced by this compound.

-

Procedure:

-

A peripheral nerve, typically the ulnar nerve, is stimulated using a nerve stimulator.

-

The evoked mechanical response (twitch) of the corresponding muscle, usually the adductor pollicis, is measured.

-

The train-of-four (TOF) stimulation pattern is commonly used, where four supramaximal stimuli are delivered at 2 Hz.

-

The degree of block is quantified by the suppression of the twitch height compared to the baseline measurement before drug administration.

-

The ED95 is the dose required to produce a 95% suppression of the muscle twitch response.

-

Pharmacokinetic Analysis

Plasma concentrations of this compound and its metabolites are measured using high-performance liquid chromatography (HPLC).

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Procedure:

-

Following intravenous administration of this compound, serial blood samples are collected over a specified period.

-

Plasma is separated from the blood samples by centrifugation.

-

Plasma concentrations of this compound and laudanosine are quantified using an ion-exchange liquid chromatographic assay.

-

The plasma concentration-time data are then fitted to a pharmacokinetic model, typically a two-compartment model, to calculate parameters such as half-life, clearance, and volume of distribution.

-

Drug Development Workflow

The development of this compound followed a structured pathway from conception to clinical application.

Caption: this compound Besylate Development Workflow.

Conclusion

This compound besylate stands as a landmark in rational drug design, offering a predictable and organ-independent mechanism of elimination that enhances its safety profile, particularly in patients with renal or hepatic dysfunction. Its development paved the way for a new class of neuromuscular blocking agents and continues to be a valuable tool in modern anesthesia. This guide has provided a technical overview of its discovery, mechanism, and the scientific methodologies underpinning its development and clinical use.

References

Atracurium as a Competitive Neuromuscular Blocking Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atracurium is a non-depolarizing, intermediate-acting neuromuscular blocking agent of the benzylisoquinolinium class.[1] Its clinical utility is primarily for inducing skeletal muscle relaxation during surgical procedures and facilitating mechanical ventilation.[2] The defining characteristic of this compound is its unique, organ-independent metabolism via Hofmann elimination and ester hydrolysis, which confers a predictable duration of action, particularly in patients with renal or hepatic impairment.[2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts

Chemical Structure and Properties

This compound besylate is a synthetic bis-quaternary ammonium steroid. Its chemical name is 2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium] dibenzenesulfonate.

Table 1: Physicochemical Properties of this compound Besylate

| Property | Value |

| Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ |

| Molecular Weight | 1243.49 g/mol |

| CAS Number | 64228-81-5 |

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate of the neuromuscular junction.[4] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR. By binding to these receptors without activating them, this compound prevents the ion channel from opening, thereby inhibiting the depolarization of the muscle fiber membrane and subsequent muscle contraction. For effective neuromuscular blockade, it is estimated that this compound needs to occupy 70-80% of the nAChRs at a given muscle fiber. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors (e.g., neostigmine) for the reversal of this compound-induced blockade.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is a key feature that distinguishes it from other neuromuscular blocking agents. Its elimination is largely independent of renal and hepatic function, which is a significant clinical advantage.

Absorption and Distribution

This compound is administered intravenously. It has a rapid onset of action and an intermediate duration of action.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Onset of Action | 2-2.5 minutes | |

| Time to Peak Effect | 3-5 minutes | |

| Duration of Action | 20-35 minutes | |

| Volume of Distribution (Vd) | 160 mL/kg | |

| Plasma Protein Binding | 82% | |

| Elimination Half-life (t½β) | ~20 minutes | |

| Plasma Clearance | 5.5 mL/min/kg |

Metabolism: Hofmann Elimination and Ester Hydrolysis

This compound is primarily metabolized through two independent pathways:

-

Hofmann Elimination: A non-enzymatic, spontaneous chemical degradation that occurs at physiological pH and temperature. This process accounts for approximately 45% of this compound's metabolism.

-

Ester Hydrolysis: Catalyzed by non-specific plasma esterases.

These dual metabolic pathways ensure a predictable clearance of the drug, even in patients with compromised liver or kidney function.

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent. Higher doses lead to a faster onset of action and a longer duration of neuromuscular blockade.

Table 3: Pharmacodynamic Parameters of this compound in Humans

| Parameter | Value | Reference |

| ED₅₀ | 0.13 mg/kg | |

| ED₉₅ | 0.25 mg/kg | |

| EC₅₀ | 0.29 µg/mL | |

| Ki (embryonic nAChR) | ~1 µM | |

| Intubating Dose | 0.4-0.5 mg/kg | |

| Maintenance Dose (bolus) | 0.08-0.10 mg/kg | |

| Maintenance Dose (infusion) | 5-9 µg/kg/min |

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade in Rats

This protocol describes a method for evaluating the neuromuscular blocking effects of this compound in an anesthetized rat model.

4.1.1. Animal Preparation

-

Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic agent (e.g., urethane 1.25 g/kg, intraperitoneally).

-

Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation.

-

Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.

-

Isolate the sciatic nerve in one hind limb and place stimulating electrodes around it.

-

Attach the foot of the same limb to a force-displacement transducer to measure the twitch response of the gastrocnemius muscle.

4.1.2. Neuromuscular Monitoring

-

Stimulate the sciatic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

-

Record the baseline twitch tension for a stabilization period of 15-20 minutes.

-

Administer this compound intravenously at the desired dose.

-

Continuously record the twitch tension to determine the onset of blockade, maximum block, and duration of action.

-

The degree of neuromuscular blockade is expressed as a percentage of the baseline twitch height.

Competitive Radioligand Binding Assay for nAChR

This protocol outlines a method to determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors using a competitive radioligand binding assay.

4.2.1. Materials

-

Receptor Source: Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ) or cell lines expressing specific nAChR subtypes.

-

Radioligand: A high-affinity nAChR antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, and 0.8 mM MgSO₄.

-

Wash Buffer: Ice-cold assay buffer.

-

Test Compound: this compound besylate.

-

Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., nicotine or d-tubocurarine).

4.2.2. Procedure

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove cellular debris. Pellet the membrane fraction from the supernatant by centrifugation at 40,000 x g for 30 minutes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add a saturating concentration of the non-specific control, radioligand, and membrane preparation.

-

Competition Binding: Add a range of concentrations of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound remains a clinically important neuromuscular blocking agent due to its intermediate duration of action and, most notably, its organ-independent metabolism. This unique pharmacokinetic profile provides a predictable and reliable neuromuscular blockade, particularly in patient populations with renal or hepatic dysfunction. A thorough understanding of its competitive mechanism of action, pharmacokinetics, and pharmacodynamics, as detailed in this guide, is essential for its safe and effective use in both clinical practice and research settings. The experimental protocols provided offer a framework for the continued investigation and characterization of this compound and other neuromuscular blocking agents.

References

- 1. [Infusion of mivacurium and this compound guided by manual tactile evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The median effective dose (ED50) of cis-Atracurium for laryngeal mask airway insertion during general Anaesthesia for patients undergoing urinary surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Research of Benzylisoquinolinium Muscle Relaxants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research surrounding benzylisoquinolinium muscle relaxants, a critical class of neuromuscular blocking agents. This document delves into their core mechanism of action, structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and the key experimental methodologies used in their evaluation.

Introduction

Benzylisoquinolinium compounds are non-depolarizing neuromuscular blocking agents that play a crucial role in modern anesthesia and critical care.[1] They are utilized to induce skeletal muscle relaxation, thereby facilitating endotracheal intubation, optimizing surgical conditions, and aiding in mechanical ventilation.[1][2] Unlike depolarizing agents such as succinylcholine, these compounds act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[3] This guide will explore the foundational science that underpins the clinical use of prominent members of this class, including atracurium, cisthis compound, mivacurium, and doxacurium.

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism of action for benzylisoquinolinium muscle relaxants is the competitive antagonism of acetylcholine (ACh) at the postsynaptic nAChRs on the motor endplate.[3] The process can be broken down into the following key steps:

-

Binding to nAChR: These bulky, quaternary ammonium compounds bind to the α-subunits of the nicotinic receptors.

-

Inhibition of Acetylcholine: This binding competitively inhibits ACh from binding to its receptor, preventing the opening of the ion channel.

-

Prevention of Depolarization: As a result, the influx of sodium ions is blocked, and the motor endplate does not depolarize.

-

Muscle Paralysis: The absence of depolarization prevents the propagation of the action potential, leading to muscle relaxation and, at sufficient doses, paralysis.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of benzylisoquinolinium muscle relaxants.

Structure-Activity Relationships (SAR)

The chemical structure of benzylisoquinolinium compounds is intrinsically linked to their potency, duration of action, and side-effect profile. Key structural features include:

-

Two Quaternary Ammonium Heads: These positively charged nitrogens are crucial for binding to the anionic sites on the nAChR.

-

Inter-onium Distance: The distance between the two quaternary heads influences the binding affinity and selectivity for the nAChR.

-

Benzylisoquinoline Moiety: The core structure from which this class of drugs is derived.

-

Ester Linkages: In compounds like this compound and mivacurium, ester linkages make them susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action.

-

Stereochemistry: The specific stereoisomers can have different potencies and side-effect profiles. For instance, cisthis compound, a single isomer of this compound, is more potent and has a better safety profile.

The following diagram illustrates the logical relationship between key structural features and their impact on the pharmacological properties of these agents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent benzylisoquinolinium muscle relaxants.

Table 1: Pharmacodynamic Parameters

| Drug | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) |

| This compound | 0.2 | 2-3 | 20-35 |

| Cisthis compound | 0.05 | 3-5 | 35-45 |

| Mivacurium | 0.07-0.1 | 2-3 | 15-20 |

| Doxacurium | 0.025-0.03 | 4-6 | 90-120 |

ED95: The dose required to produce 95% suppression of the first twitch of the train-of-four.

Table 2: Pharmacokinetic Parameters

| Drug | Volume of Distribution (L/kg) | Clearance (mL/kg/min) | Elimination Half-life (min) | Primary Elimination Pathway |

| This compound | 0.16 | 5.5 | 20 | Hofmann elimination and ester hydrolysis |

| Cisthis compound | 0.15 | 4.7 | 22-29 | Hofmann elimination |

| Mivacurium | 0.14-0.28 | 53-93 | 1.8-2.6 | Plasma cholinesterase |

| Doxacurium | 0.15 | 2.6 | 87 | Renal excretion |

Key Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a benzylisoquinolinium compound for the nAChR by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Isolate membrane fractions rich in nAChRs from a suitable source, such as the electric organ of Torpedo species or cultured cells expressing the receptor.

-

Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled benzylisoquinolinium compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive receptor binding assay.

In Vivo Assessment of Neuromuscular Blockade

The in vivo efficacy of benzylisoquinolinium muscle relaxants is commonly assessed using animal models, such as the rat or dog, by monitoring the response of a muscle to nerve stimulation.

Methodology: Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo preparation allows for the study of neuromuscular transmission in a controlled environment.

-

Dissection: Isolate the phrenic nerve and the hemidiaphragm muscle from an anesthetized animal (e.g., rat).

-

Mounting: Mount the preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with 95% O₂ and 5% CO₂.

-

Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz).

-

Recording: Record the isometric contractions of the hemidiaphragm using a force transducer.

-

Drug Application: After a stable baseline is established, add the benzylisoquinolinium compound to the organ bath in increasing concentrations.

-

Data Analysis: Measure the reduction in twitch height to determine the concentration-response relationship and calculate the EC50 (the concentration that produces 50% of the maximal inhibitory effect).

Methodology: Train-of-Four (TOF) Stimulation

TOF stimulation is a common clinical and research method to assess the degree of neuromuscular blockade.

-

Animal Preparation: Anesthetize the animal and place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve in a dog).

-

Recording: Place recording electrodes over the corresponding muscle to measure the evoked compound muscle action potential (CMAP) or a force transducer to measure muscle contraction.

-

Stimulation Protocol: Apply a train of four supramaximal electrical stimuli at a frequency of 2 Hz.

-

Drug Administration: Administer the benzylisoquinolinium muscle relaxant intravenously.

-

Monitoring: Continuously monitor the TOF ratio, which is the ratio of the amplitude of the fourth response to the first response (T4/T1). A decrease in this ratio indicates a non-depolarizing block.

-

Data Analysis: Correlate the dose of the drug with the degree of reduction in the TOF ratio and the time course of onset and recovery of neuromuscular function.

Conclusion

The benzylisoquinolinium class of muscle relaxants represents a cornerstone of modern anesthetic practice. Their clinical utility is a direct result of fundamental research into their mechanism of action, structure-activity relationships, and pharmacokinetic profiles. A thorough understanding of these core principles, facilitated by robust experimental methodologies, is essential for the continued development of safer and more effective neuromuscular blocking agents. This guide has provided a detailed overview of these foundational aspects to support the efforts of researchers, scientists, and drug development professionals in this important field.

References

Methodological & Application

Application Notes and Protocols for the Use of Atracurium in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical practice. Its application in in vitro isolated organ bath experiments, particularly with neuromuscular preparations like the rat phrenic nerve-hemidiaphragm, provides a valuable model for studying the pharmacology of neuromuscular transmission and the effects of neuromuscular blocking agents. These experiments allow for the determination of key pharmacological parameters such as potency (EC50) and the nature of antagonism (pA2) in a controlled environment, free from the systemic influences of a whole organism.

This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, focusing on the rat phrenic nerve-hemidiaphragm preparation.

Mechanism of Action

This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the post-synaptic membrane of the motor endplate. By binding to these receptors without activating them, this compound prevents the depolarization of the muscle fiber membrane that is necessary for muscle contraction. This results in a flaccid paralysis of the skeletal muscle.

In addition to its primary post-synaptic blocking effect, some studies suggest that this compound may also have a pre-synaptic inhibitory action at the neuromuscular junction, which could contribute to the fade observed during high-frequency nerve stimulation.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound obtained from in vitro experiments on the rat phrenic nerve-hemidiaphragm preparation.

| Parameter | Value | Tissue Preparation | Reference |

| ED50 | 1.12 ± 0.0035 x 10⁻⁵ M | Rat phrenic nerve-hemidiaphragm | [4] |

Experimental Protocols

Preparation of the Rat Phrenic Nerve-Hemidiaphragm

This protocol describes the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation for use in an isolated organ bath.

Materials:

-

Male Wistar rat (200-250 g)

-

Dissection instruments (scissors, forceps)

-

Petri dish filled with chilled Krebs-Henseleit solution

-

Isolated organ bath system

-

Krebs-Henseleit solution

-

Carbogen gas (95% O₂, 5% CO₂)

-

Suture thread

-

Force-displacement transducer

-

Stimulator and electrodes

Procedure:

-

Humanely euthanize the rat via an approved method (e.g., cervical dislocation).

-

Quickly open the thoracic and abdominal cavities to expose the diaphragm.

-

Carefully dissect out one hemidiaphragm with the phrenic nerve attached. A segment of the rib cage should be left attached to the diaphragm to serve as a mounting point.

-

Immediately place the preparation in a petri dish containing chilled and continuously aerated Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully clean away any excess connective tissue from the nerve and muscle.

-

Tie a suture to the central tendon of the hemidiaphragm and another to the rib cage segment.

-

Mount the preparation in the isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach the suture from the central tendon to a force-displacement transducer to record isometric contractions.

-

Position the phrenic nerve over a pair of stimulating electrodes.

-

Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of 1-2 g, with regular washing every 15 minutes, before starting any experimental protocol.

Protocol for Generating a Concentration-Response Curve for this compound

This protocol outlines the steps to determine the potency (EC50) of this compound.

Procedure:

-

After the equilibration period, begin stimulating the phrenic nerve with single supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.1 Hz frequency).

-

Once a stable baseline of twitch contractions is established, add a sub-threshold concentration of this compound to the organ bath.

-

Administer cumulatively increasing concentrations of this compound to the bath, allowing the response to stabilize at each concentration before adding the next. A typical concentration range to explore would be from 10⁻⁸ M to 10⁻⁴ M.

-

Continue adding this compound until a maximal inhibition of the twitch response is observed.

-

At the end of the experiment, wash the tissue with fresh Krebs-Henseleit solution to observe the reversibility of the blockade.

-

Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) from the curve using non-linear regression analysis.

Protocol for Schild Analysis to Determine pA2 Value

This protocol describes how to perform a Schild analysis to determine the pA2 value of this compound, which provides a measure of its affinity for the receptor and can confirm competitive antagonism.

Procedure:

-

Obtain a control concentration-response curve for an agonist that induces muscle contraction via nicotinic receptor activation (e.g., acetylcholine in the presence of an acetylcholinesterase inhibitor, or a stable nicotinic agonist like carbachol).

-

Wash the preparation thoroughly until the response returns to baseline.

-

Add a fixed, known concentration of this compound to the bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of this compound, generate a second agonist concentration-response curve. The curve should be shifted to the right.

-

Wash the tissue and repeat steps 3 and 4 with at least two other, higher concentrations of this compound.

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Caption: Signaling pathway at the neuromuscular junction and the action of this compound.

Caption: Workflow for determining the EC50 of this compound.

Caption: Workflow for performing a Schild analysis of this compound.

References

- 1. This compound: conception and inception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the presynaptic effect of this compound. Train-of-four and tetanic stimulation in in vitro preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromuscular effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparing Atracurium Besylate Solutions for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the preparation, storage, and handling of atracurium besylate solutions for laboratory research. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information

This compound besylate is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. For laboratory use, it is typically supplied as a crystalline solid.

Solubility

Proper dissolution is the first step in preparing this compound besylate for experimental use. The choice of solvent will depend on the experimental design and the required concentration.

Table 1: Solubility of this compound Besylate

| Solvent | Approximate Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Purge with an inert gas. |

| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas. |

| Ethanol | ~10 mg/mL | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Recommended for aqueous solutions. |

Stability and Storage

This compound besylate is sensitive to temperature and pH. Understanding its stability is critical for maintaining its potency and avoiding experimental variability.

Table 2: Stability of this compound Besylate Solutions

| Storage Condition | Solvent/Diluent | Concentration | Stability |

| -20°C | Crystalline Solid | - | ≥ 4 years |

| 2-8°C (Refrigerated) | Aqueous Injection | 10 mg/mL | Potency loss of ~6% per year.[1] |

| Room Temperature (~25°C) | Aqueous Injection | 10 mg/mL | Potency loss of ~5% per month.[1] Use within 14 days of removal from refrigeration.[1] |

| Room Temperature (~20°C) | Aqueous Injection in intact containers | - | Retained 92% of concentration after 3 months. |

| Refrigerated or Room Temp | 5% Dextrose or 0.9% NaCl | 0.2 or 0.5 mg/mL | Use within 24 hours of preparation.[2] |

| pH 2.5 | Aqueous Solution | - | Maximum stability. |

| Alkaline pH | Aqueous Solution | - | Inactivated. |

Note: Aqueous solutions of this compound besylate are not recommended for storage for more than one day.

Signaling Pathway

This compound besylate functions by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle cells. This blockade prevents the influx of sodium ions that would normally lead to depolarization and muscle contraction.

Experimental Protocols

Preparation of Stock Solutions

For laboratory research, it is often convenient to prepare a concentrated stock solution that can be diluted to the final experimental concentration.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

-

Weigh out the desired amount of this compound besylate crystalline solid in a sterile microfuge tube.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

-

Purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

-

Vortex briefly until the solid is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Studies

Working solutions should be prepared fresh daily from the stock solution.

Protocol 2: Preparation of a 10 µM Working Solution in PBS

-

Thaw a frozen aliquot of the 10 mg/mL this compound besylate stock solution in DMSO.

-

Perform serial dilutions in sterile Phosphate-Buffered Saline (PBS), pH 7.2, to reach the final desired concentration of 10 µM.

-

Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

-